molecular formula C7H13NO2 B3374581 Methyl 2-[(cyclopropylmethyl)amino]acetate CAS No. 1020963-85-2

Methyl 2-[(cyclopropylmethyl)amino]acetate

Cat. No. B3374581
M. Wt: 143.18 g/mol
InChI Key: OWQKAHNQKOJDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(cyclopropylmethyl)amino]acetate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant. It was first developed in the 1980s and has since been used to treat depression and anxiety disorders. Moclobemide has been found to have fewer side effects than other antidepressants and has been shown to be effective in treating both major depressive disorder and social anxiety disorder.

Mechanism Of Action

Methyl 2-[(cyclopropylmethyl)amino]acetate works by inhibiting the activity of MAO-A, an enzyme that breaks down monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, Methyl 2-[(cyclopropylmethyl)amino]acetate increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.

Biochemical And Physiological Effects

Methyl 2-[(cyclopropylmethyl)amino]acetate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. Methyl 2-[(cyclopropylmethyl)amino]acetate has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

Methyl 2-[(cyclopropylmethyl)amino]acetate has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It has also been extensively studied for its effects on the brain and has been shown to be effective in treating depression and anxiety disorders. However, Methyl 2-[(cyclopropylmethyl)amino]acetate also has limitations. It can be expensive to produce and may have variable effects depending on the individual.

Future Directions

There are several future directions for research on Methyl 2-[(cyclopropylmethyl)amino]acetate. One area of research is the potential use of Methyl 2-[(cyclopropylmethyl)amino]acetate in the treatment of Parkinson's disease. Another area of research is the development of new MAO-A inhibitors that may be more effective or have fewer side effects than Methyl 2-[(cyclopropylmethyl)amino]acetate. Additionally, further research is needed to understand the long-term effects of Methyl 2-[(cyclopropylmethyl)amino]acetate on the brain and to identify potential risks associated with its use.

Scientific Research Applications

Methyl 2-[(cyclopropylmethyl)amino]acetate has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. Methyl 2-[(cyclopropylmethyl)amino]acetate has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

IUPAC Name

methyl 2-(cyclopropylmethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-8-4-6-2-3-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQKAHNQKOJDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(cyclopropylmethyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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